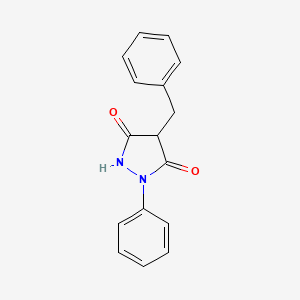

4-Benzyl-1-phenyl-3,5-pyrazolidinedione

Description

Structure

3D Structure

Properties

CAS No. |

54505-60-1 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

4-benzyl-1-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,19) |

InChI Key |

WBCMDBXBMDROSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NN(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Benzyl 1 Phenyl 3,5 Pyrazolidinedione and Analogues

Classical and Modern Synthetic Routes to 4-Benzyl-1-phenyl-3,5-pyrazolidinedione

The construction of the this compound structure is typically achieved through a multi-step process that first establishes the core heterocyclic ring, followed by the introduction of the benzyl (B1604629) group at the C-4 position.

Condensation reactions are fundamental to the synthesis of the pyrazolidinedione ring system. The most common approach is a variation of the Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.

Specifically, the 1-phenyl-3,5-pyrazolidinedione nucleus is classically synthesized via the condensation of phenylhydrazine (B124118) with diethyl malonate or other malonic acid derivatives. ijpsr.com This reaction forms the core heterocyclic structure.

Once the pyrazolidinedione ring is formed, the benzyl group is often introduced via a Knoevenagel condensation. This reaction involves the active methylene (B1212753) group at the C-4 position of the pyrazolidinedione ring and an aromatic aldehyde, such as benzaldehyde (B42025). ijpsr.com This condensation typically requires a basic catalyst and results in a 4-benzylidene-1-phenyl-3,5-pyrazolidinedione intermediate. Subsequent reduction of the exocyclic double bond yields the target compound, this compound. A variety of catalysts and conditions have been explored for Knoevenagel-type condensations, reflecting efforts to improve yield and reaction efficiency. ijsrst.com

Table 1: Catalyst and Conditions for Knoevenagel-Type Condensations

| Catalyst/Reagent | Solvent | Conditions | Reference |

| Piperidine | Ethanol (B145695) | Reflux | ijsrst.com |

| Ammonium (B1175870) Acetate (B1210297) | None (Grinding) | Room Temperature | ijsrst.com |

| Sodium Acetate | Acetic Acid | Microwave Irradiation | ijsrst.com |

| L-proline | - | - | researchgate.net |

| β-alanine | - | Ultrasonic Irradiation | pharmacyjournal.info |

The formation of the pyrazolidinedione ring is itself a cyclization process, often referred to as a cyclocondensation reaction. In the synthesis of the parent 1-phenyl-3,5-pyrazolidinedione, the reaction between phenylhydrazine and diethyl malonate proceeds through the formation of an intermediate hydrazide, which then undergoes intramolecular cyclization with the elimination of ethanol to form the stable five-membered ring. ijpsr.com

An alternative route involves the pre-synthesis of a malonic acid ester hydrazide, which can then be cyclized in the presence of a base like sodium methanolate to yield the 3,5-pyrazolidinedione ring. researchgate.net This stepwise approach allows for greater control over the reaction and the potential to introduce different substituents on the nitrogen atoms prior to the final ring-closing step. These cyclization strategies are versatile and form the basis for creating a wide array of substituted pyrazolidinedione analogues. nih.gov

Traditional synthetic methods for pyrazolidinediones heavily rely on the use of organic solvents, such as ethanol or acetic acid, often requiring heating under reflux for extended periods. ijsrst.comresearchgate.net While effective, these solvent-based approaches can present environmental and purification challenges.

In response, green chemistry principles have driven the development of solvent-free reaction conditions. One such method involves the grinding of reactants, for example, an aldehyde and an active methylene compound with a catalyst like ammonium acetate, without any bulk solvent. ijsrst.com These solid-state reactions can lead to higher efficiency, easier product isolation, and a significant reduction in chemical waste. Microwave-assisted synthesis, in particular, has proven highly effective under solvent-free conditions for preparing pyrazolone (B3327878) derivatives, offering high yields in very short reaction times. mdpi.comnih.gov

To improve the efficiency and environmental footprint of pyrazolidinedione synthesis, advanced energy input techniques like ultrasound and microwave irradiation have been successfully applied.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, has emerged as a green and efficient technique in organic synthesis. pharmacyjournal.info The application of high-frequency sound waves can significantly accelerate reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov For the synthesis of pyrazoline and related heterocyclic derivatives, ultrasound assistance has been shown to dramatically reduce reaction times from many hours to a few hours or even minutes, while often improving product yields. pharmacyjournal.infomdpi.com This method is noted for its energy efficiency and eco-friendly nature. nih.gov

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is another powerful tool for accelerating chemical reactions. rasayanjournal.co.in By directly coupling with the molecules in the reaction mixture, microwave heating can lead to rapid and uniform temperature increases, often resulting in dramatic rate enhancements compared to conventional heating methods. One-pot, three-component syntheses of pyrazolo[3,4-d]pyrimidin-4-ones have been efficiently performed using microwave irradiation, highlighting its utility in complex reactions. nih.gov The synthesis of pyrazolone derivatives under microwave irradiation, often in the absence of a solvent, can be completed in as little as 10 minutes with excellent yields (up to 98%). mdpi.comnih.gov

Table 2: Comparison of Conventional and Advanced Synthetic Techniques

| Technique | Typical Reaction Time | Yield | Key Advantages | Reference(s) |

| Conventional Heating | 10-26 hours | 60-85% | Well-established, simple setup | pharmacyjournal.infomdpi.com |

| Ultrasound Irradiation | 40-80 minutes | 75-90% | Reduced time, improved yield, eco-friendly | pharmacyjournal.infomdpi.com |

| Microwave Irradiation | 3-10 minutes | 90-98% | Drastically reduced time, high yields, suitable for solvent-free conditions | mdpi.comnih.gov |

Functionalization and Structural Modification of this compound Derivatives

The this compound scaffold contains several reactive sites that allow for further functionalization and structural modification. The most common sites for derivatization are the second nitrogen atom (N-2) of the pyrazolidinedione ring and the benzylic C-4 position.

The pyrazolidinedione ring system is amenable to both alkylation and arylation reactions, enabling the synthesis of a diverse range of analogues.

N-Alkylation: The N-H proton at the N-2 position is acidic and can be deprotonated with a suitable base to form an anion. This nucleophile can then react with various alkylating agents, such as alkyl halides, to introduce substituents. For instance, N-alkylation has been used to introduce 4-chloro-butyl and 4-nitrooxy-butyl groups onto the pyrazolidinedione nucleus. ijpsr.com Similarly, Mannich reactions can be employed to introduce aminomethyl groups at the nitrogen positions. researchgate.net

C-4 Alkylation and Arylation: The methylene protons at the C-4 position are also acidic due to their position between two carbonyl groups, making C-4 a key site for functionalization. Direct C-alkylation can be achieved by treating the pyrazolidinedione with a base followed by an alkyl halide, such as benzyl bromide, to introduce the benzyl group. More complex alkyl groups can also be introduced at this position. nih.gov

While direct C-arylation of the pyrazolidinedione ring is less commonly reported in classical literature, modern palladium-catalyzed cross-coupling reactions offer a powerful strategy for forming C-C bonds between aryl halides and enolates. mdpi.com Such methods could be adapted for the direct α-arylation at the C-4 position of the pyrazolidinedione ring, providing access to derivatives that are difficult to synthesize through traditional methods.

Table 3: Examples of Functionalization Reactions on the Pyrazolidinedione Ring

| Reaction Type | Position | Reagents | Product Type | Reference |

| N-Alkylation | N-2 | 1,4-Dichlorobutane | N-(4-chlorobutyl) derivative | ijpsr.com |

| N-Alkylation (Mannich) | N-1 | Formaldehyde (B43269), Diethylamine, HCl | N-((dimethylamino)methyl) derivative | researchgate.net |

| C-Alkylation (Knoevenagel) | C-4 | Aromatic Aldehydes | 4-Arylidene derivatives | ijpsr.comnih.gov |

| C-Alkylation (Direct) | C-4 | Base, Alkyl Halide | 4-Alkyl derivatives | nih.gov |

Oxidation and Reduction Transformations of this compound and its Analogues

The pyrazolidinedione ring is susceptible to various oxidative and reductive transformations, which can alter its structure and electronic properties.

The air oxidation of 4-alkyl-substituted pyrazolidine-3,5-diones has been investigated, revealing that the presence of a substituent at the N1 position, such as a phenyl group, is crucial for the oxidation to proceed. While 4-benzylpyrazolidine-3,5-dione itself was found to be resistant to air oxidation under standard conditions, the introduction of a catalytic amount of cupric acetate can initiate the absorption of oxygen. This suggests that the benzyl group at the C4 position influences the reactivity of the pyrazolidine (B1218672) ring towards oxidation. The reaction, however, can lead to a complex mixture of products, including potential oxidative degradation of the heterocyclic ring.

Regarding reduction, while specific literature on the reduction of this compound is not extensively detailed, the carbonyl groups at the 3- and 5-positions are potential targets for reducing agents. The reduction of 4-benzylidene derivatives of 3,5-pyrazolidinediones has been shown to yield the corresponding 4-benzyl derivatives, indicating that the exocyclic double bond can be selectively reduced. researchgate.net This transformation is typically achieved using standard catalytic hydrogenation methods.

Substitution Reactions and Heterocyclic Annulations

The C4 position of the pyrazolidinedione ring is an active methylene group, making it amenable to a variety of substitution reactions. Nucleophilic substitution at this position is a common strategy for introducing diverse functionalities. For instance, in the synthesis of radiolabeled phenylbutazone, a related 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione, the final step involves a nucleophilic substitution reaction where n-[1-¹⁴C]-butyl bromide is added to the pre-formed 1,2-diphenyl-3,5-pyrazolidinedione ring. researchgate.net This highlights the utility of alkyl halides in C4-alkylation of the pyrazolidinedione core.

Furthermore, the pyrazolidinedione nucleus can serve as a building block for the construction of fused heterocyclic systems, known as heterocyclic annulations. These reactions often involve the reaction of the pyrazolidinedione with bifunctional reagents, leading to the formation of new rings fused to the pyrazolidine core. For example, the reaction of 3,5-pyrazolidinediones with various reagents can lead to the synthesis of pyrazolo[1,2-a]pyrazolone derivatives. nih.gov

Mannich Reaction and Related Multi-Component Approaches in Pyrazolidinedione Chemistry

The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H compounds, and the C4 position of this compound is a suitable substrate for this transformation. This three-component reaction typically involves an active hydrogen compound (the pyrazolidinedione), formaldehyde, and a primary or secondary amine. The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then undergoes nucleophilic attack by the enolate of the pyrazolidinedione.

Several studies have reported the synthesis of Mannich bases derived from 3,5-pyrazolidinedione and its analogues. nih.govresearchgate.net For instance, novel Mannich bases have been synthesized by reacting 1-(2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione with formaldehyde and diethylamine. researchgate.net These reactions demonstrate the feasibility of introducing aminomethyl groups at the C4 position, providing a pathway to a diverse range of derivatives.

The general scheme for the Mannich reaction of a 4-substituted-1-phenyl-3,5-pyrazolidinedione is depicted below:

Table 1: Examples of Mannich Bases Derived from Pyrazolidinedione Analogues

| Starting Pyrazolidinedione Analogue | Amine | Product | Reference |

| 1-(2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione | Dimethylamine | 1-(1-((dimethylamino)methyl)-2-oxo-1,2-dihydroquinolin-4-yl)-2-phenylpyrazolidine-3,5-dione | researchgate.net |

| 1H-benzoimidazol-2-ylmethyl-2-phenylpyrazolidine-3,5-dione derivatives | Various secondary amines | 1-((1-substituted ethyl-1H-benzo[d]imidazol-2-yl)methyl)-2-substituted phenylpyrazolidine-3,5-dione | nih.govnih.gov |

Chemo- and Regioselectivity in Pyrazolidinedione Synthesis

The synthesis of this compound and its analogues often involves reactions where chemo- and regioselectivity are critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

In the synthesis of the pyrazolidinedione ring itself, which is typically formed by the condensation of a substituted malonic ester with a hydrazine, the regioselectivity of the cyclization is a key factor, especially when using unsymmetrical hydrazines.

Furthermore, in the derivatization of the pre-formed pyrazolidinedione ring, the acidic proton at the C4 position allows for selective C-alkylation. However, the nitrogen atoms of the pyrazolidine ring also possess nucleophilic character, which can lead to N-alkylation as a competing reaction. The regioselectivity between C- and N-alkylation can be influenced by several factors, including the nature of the base, the solvent, and the electrophile. Generally, the use of a strong base will favor the formation of the C4-enolate, leading to C-alkylation, while weaker bases or different reaction conditions might favor N-alkylation.

The principle of regioselectivity is also crucial in electrophilic substitution reactions on the phenyl ring attached to the nitrogen atom. The directing effects of the pyrazolidinedione moiety will determine the position of substitution (ortho, meta, or para) on the phenyl ring.

Spectroscopic and Analytical Methodologies in the Research of 4 Benzyl 1 Phenyl 3,5 Pyrazolidinedione

Advanced Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable tools in the study of pyrazolidinedione derivatives, offering detailed insights into their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-benzyl-1-phenyl-3,5-pyrazolidinedione.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For the broader class of 4-benzyl-pyrazoles, the protons of the benzyl (B1604629) group and the pyrazole (B372694) ring exhibit characteristic chemical shifts. For instance, in 5-benzyl-3-phenyl-1H-pyrazole, the methylene (B1212753) protons (CH2) of the benzyl group appear as a singlet at approximately 4.04 ppm, while the aromatic protons of the phenyl and benzyl groups resonate in the range of 7.27-7.68 ppm. rsc.org The methine proton on the pyrazole ring typically appears as a singlet around 6.36 ppm. rsc.org

¹³C NMR spectroscopy is employed to determine the types of carbon atoms present in the molecule. In related pyrazole structures, the methylene carbon of the benzyl group is typically observed around 33.1 ppm. rsc.org The carbons of the phenyl and pyrazole rings show signals in the aromatic region, generally between 101 and 140 ppm. rsc.org The carbonyl carbons in the 3,5-pyrazolidinedione ring are expected to have characteristic chemical shifts at the lower field region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Pyrazole Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| 5-Benzyl-3-phenyl-1H-pyrazole rsc.org | ¹H | 7.68-7.66 (d, 2H), 7.40-7.27 (m, 8H), 6.36 (s, 1H), 4.04 (s, 2H) |

| ¹³C | 139.1, 132.1, 128.6, 128.5, 128.4, 126.3, 125.4, 101.5, 33.1 | |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole rsc.org | ¹H | 7.28-7.15 (m, 3H), 7.02 (d, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) |

| ¹³C | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) groups of the pyrazolidinedione ring. These typically appear as strong absorptions in the region of 1650-1750 cm⁻¹. For related pyrazolone (B3327878) structures, a characteristic C=O stretching vibration is observed around 1663 cm⁻¹. mdpi.com Other significant peaks would include C-H stretching vibrations for the aromatic and methylene groups (around 2900-3100 cm⁻¹), C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations. mdpi.commdpi.com

Table 2: Characteristic IR Absorption Bands for Related Pyrazolone Structures

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (Carbonyl) | ~1663 | mdpi.com |

| C=N, C=C | 1570–1615 | mdpi.com |

| C-H (aromatic) | ~3055 | rsc.org |

| C-H (aliphatic) | ~2928 | rsc.org |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula. Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, in related benzyl-substituted pyrazoles, fragmentation often involves the cleavage of the benzyl group. rsc.org

X-ray Diffraction Crystallography for Solid-State Structure Analysis

Table 3: Crystallographic Data for a Related Pyrazole Compound

| Compound | 4-Benzyl-3,5-dimethyl-1H-pyrazole nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2303 (6) |

| b (Å) | 5.5941 (5) |

| c (Å) | 15.1364 (15) |

| β (°) | 97.049 (1) |

| Volume (ų) | 523.56 (9) |

Chromatographic Methods for Purification and Analysis in Research (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for the purification and analysis of synthesized organic compounds.

Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to assess the purity of a compound. rsc.org For the synthesis of pyrazolone derivatives, TLC is often employed using a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. naturalspublishing.com The retention factor (Rf) value obtained from TLC can be used as an indicator of a compound's identity under specific chromatographic conditions.

For the purification of pyrazole derivatives, column chromatography over silica (B1680970) gel is a standard procedure. rsc.org This technique allows for the separation of the desired product from unreacted starting materials and byproducts, yielding a pure sample for further analysis and characterization.

Computational Chemistry and Theoretical Investigations of 4 Benzyl 1 Phenyl 3,5 Pyrazolidinedione

Quantum Chemical Calculations and Molecular Orbital Theory Applications

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure of molecules. For heterocyclic compounds similar to 4-Benzyl-1-phenyl-3,5-pyrazolidinedione, methods like DFT with the B3LYP functional and a 6-31G(d,p) or 6-311G(d,p) basis set are commonly employed to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.net

A key application of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov For instance, in a study of a benzyl (B1604629) quinoline (B57606) derivative, the HOMO and LUMO were found to be localized on the planar ring system, with a calculated energy gap of 0.15223 atomic units (a.u.). nih.gov The HOMO often exhibits both σ and π character, while the LUMO is frequently composed mainly of π-density. nih.gov

These calculations can predict various molecular properties, as illustrated by studies on related imidazole (B134444) derivatives. biointerfaceresearch.com The table below shows typical parameters that can be derived from such quantum chemical calculations.

| Calculated Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. |

While specific calculations for this compound are not widely published, the application of these methods would provide a detailed understanding of its electronic characteristics and reactivity profile.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For compounds containing a pyrazolidine-dione or pyrazoline core, docking studies have been performed to explore their potential as therapeutic agents. For example, various pyrazoline derivatives have been docked against targets like the human mitochondrial branched-chain aminotransferase (PDB ID: 2A1H) to evaluate their potential as anticonvulsant agents. ijper.orgconnectjournals.com In such studies, a high docking score, which represents the negative of the binding energy, suggests a strong and stable interaction. ijper.orgconnectjournals.com

The interactions identified through docking are often crucial for understanding the mechanism of action. These can include:

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

A study on pyrazine-based heterocycles identified a derivative, 5d , that showed a high binding affinity (S = -7.4519 kcal/mol) with its bacterial target, forming key hydrogen-donor and π-hydrogen bonds. nih.gov Similarly, docking studies on pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives against various anticancer drug targets helped to elucidate their putative binding modes. nih.gov

The table below summarizes docking results for representative pyrazoline derivatives against a specific protein target, illustrating how this technique is used to compare potential ligands.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted |

| Derivative 4f | BCATm (2A1H) | -6.898 | Not specified |

| Derivative 4a | BCATm (2A1H) | -6.478 | Not specified |

| Gabapentin (Standard) | BCATm (2A1H) | -6.013 | Not specified |

Data from studies on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone and 2-(2-benzyl-1H- benzo[d]imidazol-1-yl)-1-(3,5-diphenyl-4,5-dihydro-pyrazol-1-yl)ethanone derivatives. ijper.orgconnectjournals.com

Docking this compound into the active sites of relevant enzymes, such as cyclooxygenases (COX), could reveal its potential binding conformations and key interactions, thereby guiding further experimental studies.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains multiple rotatable bonds, understanding its preferred conformations is crucial as they can dictate its biological activity.

The molecule's structure includes a benzyl group and a phenyl group attached to the pyrazolidinedione ring. The rotation around the C-C bond connecting the benzyl group to the ring and the N-C bond connecting the phenyl group are particularly important. Theoretical methods, such as molecular mechanics or DFT calculations, can be used to map the potential energy surface as a function of these dihedral angles to identify low-energy, stable conformers.

In a related crystal structure study of 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole (B372694) and phenyl ring mean planes was found to be 78.65°. nih.gov For a series of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, conformational studies using molecular mechanics determined that torsion angles had distinct energy minima, and the heterocyclic ring preferred a half-chair conformation with phenyl rings in a pseudo-equatorial position. nih.gov These examples highlight how specific rotational barriers and non-bonded interactions dictate the three-dimensional shape of such molecules.

For this compound, a key stereochemical aspect is the chiral center that can exist at the C4 position of the pyrazolidinedione ring, depending on substitution. While the title compound itself is achiral, derivatives with different substituents at the benzylic methylene (B1212753) bridge could be chiral. Computational analysis helps in understanding the relative stability of different stereoisomers and their conformations.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are invaluable for establishing structure-property relationships (SPRs), which correlate a molecule's structural features with its physicochemical or biological properties. By systematically modifying the structure of this compound in silico and calculating properties for each analog, one can derive predictive models.

For instance, quantum chemical calculations can be used to determine how substituents on the phenyl or benzyl rings affect the molecule's electronic properties, such as its HOMO-LUMO gap or dipole moment. These electronic changes can, in turn, be correlated with changes in reactivity or intermolecular interactions.

In studies of pyrazoline derivatives, structure-activity relationship (SAR) analyses have shown that the presence of electron-withdrawing groups on a phenyl ring can significantly influence anticonvulsant activity. ijper.org Molecular docking results often form a core component of these analyses, providing a rational basis for observed biological activities. For example, in a series of pyrazolidine-3,5-dione (B2422599) derivatives, docking studies revealed that specific hydrophobic interactions with the target protein's ligand-binding domain were crucial for their anti-hyperglycemic effect. researchgate.net

By combining calculated parameters (e.g., steric, electronic, hydrophobic) for a series of this compound derivatives, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. Such a model would provide a mathematical equation linking the structural descriptors to a specific property, enabling the prediction of that property for new, unsynthesized compounds and guiding the design of molecules with enhanced characteristics.

Structure Activity Relationship Sar Studies of 4 Benzyl 1 Phenyl 3,5 Pyrazolidinedione Analogues

Impact of Substituent Modifications on Biological Activity Profiles

The core structure of 4-benzyl-1-phenyl-3,5-pyrazolidinedione offers several positions where substituents can be modified. These modifications, even minor ones, can lead to significant changes in pharmacological activity. The dicarbonyl functional groups at the 3rd and 5th positions are considered pivotal, as they enhance the acidity of the hydrogen atom at the 4th position, a feature closely related to the compound's activity. researchgate.netpharmacy180.com

The aromatic rings—the phenyl group at position 1 and the benzyl (B1604629) group at position 4—are critical components of the pharmacophore and key targets for modification. Studies have shown that phenyl substitution on the nitrogen atom of the pyrazolidine-3,5-dione (B2422599) ring contributes to appreciable biological activity. jscimedcentral.comjscimedcentral.com

The position of substituents on these aromatic rings plays a crucial role in determining the molecule's efficacy.

Para-substitution: Placing substituents at the para- (p-) position of one or both phenyl rings generally retains or enhances biological activity. pharmacy180.com

Meta-substitution: In contrast, introducing substituents at the meta- (m-) position of the aryl rings has been found to yield uniformly inactive compounds. pharmacy180.com

This positional sensitivity highlights the importance of the spatial arrangement of functional groups and their interaction with biological targets. The interaction energy is influenced not only by electrostatic interactions between the π-faces of the aromatic rings but also by interactions between the substituents of one ring and the π-face of another, making the system highly sensitive to substituent location. rsc.org

| Position of Substitution on Phenyl Ring | Impact on Biological Activity | Source |

|---|---|---|

| Para (p-) | Activity is retained or enhanced | pharmacy180.com |

| Meta (m-) | Leads to inactive compounds | pharmacy180.com |

| N1-Phenyl | Confers appreciable activity | jscimedcentral.comjscimedcentral.com |

Alkyl substitutions, particularly at the C4 position of the pyrazolidinedione ring, have a profound impact on activity. The acidity of the proton at the C4 position is a critical determinant of the anti-inflammatory activity of this class of compounds. pharmacy180.com

Requirement for C4-Proton: The presence of an acidic hydrogen atom at the 4th position is essential. Eliminating this acidity by replacing the proton, for instance, by creating 4,4-dialkyl derivatives, abolishes the anti-inflammatory activity. pharmacy180.com

Nature of the C4-Alkyl Group: The type of alkyl group at C4 can modulate the activity profile. For example, the introduction of a γ-hydroxy-n-butyl group can decrease anti-inflammatory effects while increasing uricosuric activity. pharmacy180.com Similarly, introducing an alkyl group on the benzothiazole (B30560) core of a pyrazolidinedione hybrid was found to enhance its anti-hyperglycemic activity. researchgate.net

| Position of Alkyl Substitution | Modification | Effect on Activity | Source |

|---|---|---|---|

| C4 | Replacement of acidic H (e.g., 4,4-dialkyl) | Abolishes anti-inflammatory activity | pharmacy180.com |

| C4 | Introduction of γ-hydroxy-n-butyl group | Decreases anti-inflammatory, increases uricosuric activity | pharmacy180.com |

The introduction of strongly electron-withdrawing groups, such as halogens (e.g., chloro) and nitro groups, has been a successful strategy for optimizing the biological activity of pyrazolidinedione analogues. The nitro group, in particular, can activate a molecular scaffold due to its potent electron-withdrawing nature, facilitating reactions with nucleophilic reagents. nih.govsvedbergopen.com

Research has consistently shown that substitution with chloro and nitro groups at the para-position of the phenyl ring attached to the pyrazolidinedione core results in optimal anti-inflammatory and antibacterial activity. jscimedcentral.comjscimedcentral.com For instance, in a study of ten synthesized pyrazolidine-3,5-dione derivatives, the compounds exhibiting the most significant anti-inflammatory activity (RS-6, RS-9, and RS-10) all featured either a para-nitro or para-chloro substituent on a phenyl ring. jscimedcentral.com Compound RS-10, with a p-nitro substitution, showed an edema inhibition of 40.28%, comparable to the standard drug indomethacin. jscimedcentral.com

| Compound | Substituent on Phenyl Ring | Position | Observed Activity | Source |

|---|---|---|---|---|

| RS-6 | Nitro (NO₂) | Para (p-) | Significant anti-inflammatory activity | jscimedcentral.com |

| RS-9 | Chloro (Cl) | Para (p-) | Significant anti-inflammatory activity | jscimedcentral.com |

| RS-10 | Nitro (NO₂) | Para (p-) | Highest anti-inflammatory activity in series (40.28% inhibition) | jscimedcentral.com |

Scaffold Modifications and Their Influence on Research Outcomes

A molecular scaffold is the core structure of a molecule that serves as a template for attaching various functional groups. mdpi.com Modifying the fundamental pyrazolidinedione scaffold by fusing or conjugating it with other heterocyclic rings is a key strategy in drug design to develop hybrid molecules with novel or enhanced biological activities. This approach aims to combine the pharmacophoric features of different classes of compounds to target multiple biological pathways or to improve affinity for a specific target.

Several research efforts have explored this strategy:

Benzothiazole Hybrids: Combining the pyrazolidinedione scaffold with a benzothiazole moiety has led to the development of potential antidiabetic agents. researchgate.net

Thiazolidinone Conjugates: Linking pyrazolidinedione with a thiazolidinone ring system, another pharmacologically important scaffold, has been investigated to create novel compounds. nih.govnih.gov For example, pyrazoline-thiazolidinone conjugates have been evaluated for anti-cancer and antiviral activities. nih.gov

Quinolone Derivatives: The synthesis of 3,5-pyrazolidinedione substituted 4-quinolones has been pursued to explore new antimicrobial agents. researchgate.net

Purine Analogues: Novel purine-thiazolidinedione analogues have been synthesized and evaluated for their antihyperglycemic and antihyperlipidemic efficacy. researchgate.net

These scaffold modifications significantly broaden the therapeutic potential of the original pyrazolidinedione core, leading to research outcomes in diverse areas such as oncology, infectious diseases, and metabolic disorders.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Pyrazolidinedione Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This method uses molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—to predict the activity of novel compounds, thereby streamlining the drug discovery process. ej-chem.org

QSAR studies have been applied to pyrazolone (B3327878) and pyrazolidinedione derivatives to understand the structural requirements for their biological effects, such as anti-inflammatory and antimicrobial activities. ej-chem.org In these studies, various descriptors are calculated and correlated with biological data:

Methodology: Multiple Linear Regression (MLR) and Partial Least Square (PLS) are common statistical methods used to generate QSAR models.

Descriptors: The compounds are typically characterized by a range of spatial, molecular, and electrotopological descriptors.

Findings: One 2D-QSAR study on pyrazolone derivatives as anti-inflammatory agents found that the descriptors Chi2 (a molecular connectivity index) and SdsNcount (related to the number of nitrogen atoms with two single bonds) contributed positively to the model. This suggests that modifications affecting these parameters could be beneficial in designing more potent anti-inflammatory agents.

By identifying the key molecular properties that govern activity, QSAR provides valuable insights for the rational design and optimization of new this compound analogues.

Biological Research Applications of 4 Benzyl 1 Phenyl 3,5 Pyrazolidinedione and Its Analogues Pre Clinical/in Vitro/in Vivo Animal Studies for Research Purposes Only

In Vitro Studies on Cellular Models

Anticancer Activity in Cell Lines (e.g., MCF-7 Breast Cancer Cells)

Pyrazolidine-3,5-dione (B2422599) derivatives have been investigated for their potential cytotoxic effects on various cancer cell lines. eurekaselect.com Research has particularly focused on their activity against breast cancer cells, such as the MCF-7 cell line.

One study investigated the anticancer effects of 1-phenylpyrazolidine-3,5-dione (B12391) on MCF-7 breast cancer cells using an MTT assay. The results indicated that treatment with a 40 μM dose of the compound for 24 hours resulted in the death of approximately 50% of the cancer cells, reducing the cell population to nearly half that of the control group. eurekaselect.com

Further research into related structures has identified other derivatives with activity against MCF-7 cells. For instance, a novel monobenzyltin compound demonstrated potent cytotoxicity against MCF-7 cells, with a half-maximal inhibitory concentration (IC50) value of 2.5±0.50 μg/mL after 48 hours of treatment. researchgate.netnih.gov In another study, a series of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized and evaluated for their antitumor activity. One of the compounds, 4e, was found to be the most potent against the MCF-7 tumor cell line with an IC50 value of 0.22 µM. ekb.eg Similarly, another compound, 4d, showed notable antitumor efficacy on MCF-7 cells with an IC50 of 0.72 μM. ekb.eg

These preclinical findings highlight the interest in pyrazolidinedione and related pyrazole (B372694) structures as a basis for further investigation in cancer research.

Table 1: In Vitro Anticancer Activity of Pyrazolidinedione Analogues on MCF-7 Cells

| Compound/Analogue | Concentration/IC50 | Cell Line | Duration | Reference |

|---|---|---|---|---|

| 1-Phenylpyrazolidine-3,5-dione | 40 μM (caused ~50% cell death) | MCF-7 | 24 hours | eurekaselect.com |

| Monobenzyltin Compound C1 | 2.5±0.50 μg/mL | MCF-7 | 48 hours | researchgate.netnih.gov |

| Pyrazolo[1,5-a]pyrimidine 4e | 0.22 µM | MCF-7 | Not Specified | ekb.eg |

Antimicrobial Activity against Pathogens (e.g., Bacterial and Fungal Strains)

The pyrazolidinedione moiety and its analogues have been a subject of research for their potential antimicrobial properties against a range of bacterial and fungal pathogens. tsijournals.com These heterocyclic compounds have shown varied levels of inhibitory effects in laboratory settings.

In one study, newly synthesized 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-one derivatives were evaluated for their antibacterial and antifungal activities. The compounds demonstrated significant activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa when compared to the standard drug, benzyl (B1604629) penicillin. tsijournals.com These derivatives also showed significant growth inhibition against the fungus Candida albicans. tsijournals.com

Other research has explored different pyrazole-based analogues. A series of pyrazole derivatives were screened for antimicrobial activity, with one compound showing high activity against the Gram-negative bacterium E. coli (MIC: 0.25 μg/mL) and another against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Another compound from the same study was highly active against the fungus Aspergillus niger (MIC: 1 μg/mL). nih.gov Further studies on pyrazole analogues containing an aryl trifluoromethoxy group also reported antifungal activity against various plant pathogenic fungi, with one compound in particular showing an EC50 value of 0.0530 μM against Fusarium graminearum. nih.gov

These in vitro studies suggest that the pyrazolidinedione scaffold is a promising area for the exploration of new antimicrobial agents for research purposes.

Table 2: In Vitro Antimicrobial Activity of Pyrazolidinedione Analogues

| Compound/Analogue Class | Pathogen | Activity Metric | Reference |

|---|---|---|---|

| 4-Benzoyl-methyl-1-phenyl-pyrazolidin-3-one derivatives | Bacillus subtilis, Staphylococcus aureus | Significant antibacterial activity | tsijournals.com |

| 4-Benzoyl-methyl-1-phenyl-pyrazolidin-3-one derivatives | Escherichia coli, Pseudomonas aeruginosa | Moderate antibacterial activity | tsijournals.com |

| 4-Benzoyl-methyl-1-phenyl-pyrazolidin-3-one derivatives | Candida albicans | Significant antifungal activity | tsijournals.com |

| Pyrazole derivative (Compound 3) | Escherichia coli | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole derivative (Compound 2) | Aspergillus niger | MIC: 1 μg/mL | nih.gov |

Anti-Inflammatory Research in Cellular Assays

Derivatives of the pyrazolidinedione and pyrazole core structures have been evaluated in various in vitro cellular assays to investigate their potential anti-inflammatory properties. These studies often focus on mechanisms related to the inhibition of inflammatory pathways and enzymes.

A study on novel pyrazoline and pyrazolidine (B1218672) derivatives screened the compounds for in vitro anti-inflammatory activity using the human red blood cell (HRBC) membrane stabilization method, which serves as a model for lysosomal membrane stabilization. The tested compounds showed moderate anti-inflammatory activity when compared to the standard drug, diclofenac (B195802) sodium. eurekaselect.com

Other research has focused on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov A library of pyrazolo[1,5-a]quinazoline compounds was screened for its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. nih.govmdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM), indicating their potential to modulate this critical inflammatory signaling pathway. nih.govmdpi.com The pyrazole moiety is present in commercially available COX-2 inhibitors, which underscores the research interest in these scaffolds for anti-inflammatory effects. nih.gov

These cellular assays provide preliminary data on the potential of pyrazolidinedione analogues to interfere with inflammatory processes at a molecular level, forming a basis for further preclinical investigation.

Table 3: In Vitro Anti-inflammatory Activity of Pyrazolidinedione Analogues

| Compound/Analogue Class | Assay/Target | Result | Reference |

|---|---|---|---|

| Pyrazoline and pyrazolidine derivatives | HRBC membrane stabilization | Moderate activity compared to diclofenac | eurekaselect.com |

| Pyrazolo[1,5-a]quinazoline derivatives | Inhibition of LPS-induced NF-κB activation | 13 compounds with IC50 < 50 µM | nih.govmdpi.com |

Antioxidant Assays

The antioxidant potential of pyrazolidinedione analogues, particularly phenyl-pyrazolone derivatives, has been explored through various chemical and biochemical assays. These studies aim to determine the capacity of these compounds to scavenge free radicals, which are implicated in oxidative stress.

The antioxidant activity of several phenyl-pyrazolone derivatives has been characterized using free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comnih.gov In this assay, the compounds' ability to donate an electron or hydrogen atom to neutralize the DPPH radical is measured. Phenyl-pyrazolone derivatives have demonstrated the ability to scavenge oxygen radicals in these tests. mdpi.com For example, one study found that while the parent compound edaravone (B1671096) was the best antioxidant, its analogues retained significant antioxidant capacity. mdpi.com

Further research on other pyrazole derivatives confirmed these findings. A study on dihydropyrazoles using the DPPH assay showed a distinct dose-dependent reduction in DPPH radical absorbance, indicating strong scavenging action. banglajol.info Thiazolidinedione analogues have also been evaluated for their DPPH and nitric oxide free radical scavenging potential, with some compounds showing significant activity. scispace.com These assays indicate that the pyrazolidinedione scaffold and related structures may possess intrinsic antioxidant properties worthy of further investigation in a research context.

Table 4: In Vitro Antioxidant Activity of Pyrazolidinedione Analogues

| Compound/Analogue Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Phenyl-pyrazolone derivatives | DPPH Assay | Demonstrated free radical scavenging activities | mdpi.comnih.gov |

| Dihydropyrazole derivatives | DPPH Assay | Dose-dependent radical scavenging action | banglajol.info |

| Thiazolidinedione analogues | DPPH & Nitric Oxide Scavenging | Significant radical scavenging potential observed | scispace.com |

In Vivo Animal Model Research (Strictly Excluding Clinical Implications)

Insecticidal Activity against Pest Species (e.g., Spodoptera littoralis)

The investigation into the insecticidal properties of 3,5-pyrazolidinedione derivatives has revealed significant potential for pest management, particularly against the cotton leafworm, Spodoptera littoralis. This lepidopteran pest is a major threat to a wide range of crops. Research has focused on synthesizing analogues of 4-Benzyl-1-phenyl-3,5-pyrazolidinedione and evaluating their efficacy as larvicidal agents.

In a notable study, several 3,5-pyrazolidinedione derivatives were synthesized and tested against the 2nd and 4th instar larvae of S. littoralis using two different bioassay methods: feeding and dipping. researchgate.net The results demonstrated that these compounds possess a satisfactory level of insecticidal activity. researchgate.netyoutube.com

One of the most effective compounds identified was 4-(4`-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione. researchgate.net This analogue exhibited the highest toxicity against the 2nd instar larvae. [1, 2] The study found that the susceptibility of the larvae to these compounds was age-dependent, with the 2nd instar larvae being more vulnerable than the 4th instar larvae. [1, 2] Furthermore, the method of application was a significant factor in the efficacy of the compounds, with the feeding bioassay proving to be more effective than the dipping method. [1, 2] The remaining tested compounds also showed a range from moderate to strong larvicidal effects against the cotton leafworm. [1, 2]

These findings suggest that 3,5-pyrazolidinedione derivatives could be valuable components in integrated pest management (IPM) strategies for controlling S. littoralis. [1, 2] The research highlights the potential of this class of compounds as a source for the development of new insecticidal agents. [1, 2]

The following tables summarize the key findings from the bioassays conducted on the 3,5-pyrazolidinedione derivatives against S. littoralis larvae.

Table 1: Insecticidal Activity of 4-(4`-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione against 2nd Instar Larvae of S. littoralis

| Bioassay Method | Time (hours) | LC50 (mg/L) |

| Feeding | 48 | 3.23 |

| 72 | 0.619 | |

| Dipping | 48 | 36.04 |

| 72 | 28.69 |

Table 2: Insecticidal Activity of 4-(4`-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione against 4th Instar Larvae of S. littoralis

| Bioassay Method | Time (hours) | LC50 (mg/L) |

| Feeding | 48 | 141.33 |

| 72 | 76.12 | |

| Dipping | 48 | 26.94 |

| 72 | 12.29 |

Use as Research Probes or Chemical Tools in Biological Systems

While the primary focus of research on this compound and its analogues has been on their insecticidal properties, the underlying pyrazolidinedione scaffold holds potential for development as research probes or chemical tools to investigate biological systems. The utility of a compound as a chemical probe is dependent on its ability to interact with specific biological targets, such as enzymes or receptors, thereby allowing for the study of their function.

The insecticidal action of pyrazoline-type compounds, which are structurally related to pyrazolidinediones, has been shown to target neuronal systems in insects. This suggests that derivatives of this compound could be modified to serve as probes for studying neuronal signaling pathways.

The development of chemical tools is a significant area of chemical biology, enabling the visualization of biomolecules, regulation of cell-signaling networks, and identification of therapeutic targets. The synthesis of novel derivatives from a core scaffold like pyrazolidinedione is a common strategy for creating such tools. For instance, pyrazolopyrimidine derivatives, which are also structurally related to pyrazolidinediones, have been designed and synthesized for various biological applications, including as protein kinase inhibitors. Some of these compounds have also been found to possess fluorescent properties, which could be harnessed to study their intracellular localization and interaction with biological targets.

Given that the pharmacological activities of 3,5-pyrazolidinedione derivatives are often linked to the chemical properties at the 4-position of the ring structure, this site presents a prime location for chemical modification to develop targeted research probes. youtube.com By attaching reporter groups such as fluorophores or biotin (B1667282) to this position, it may be possible to create molecules that can be used to identify and study the specific protein targets of this class of compounds in various biological systems.

Future Directions and Emerging Research Avenues for 4 Benzyl 1 Phenyl 3,5 Pyrazolidinedione

Development of Novel Pyrazolidinedione Scaffolds for Research

The core pyrazolidinedione ring is a versatile scaffold that allows for extensive chemical modification, enabling researchers to synthesize novel derivatives with potentially enhanced or entirely new biological activities. nih.govresearchgate.net The development of new synthetic methodologies is crucial for creating diverse libraries of these compounds. researchgate.net Research has focused on modifying the substituents at various positions of the pyrazolidinedione ring, leading to the creation of innovative molecular architectures.

Key synthetic strategies include the Knoevenagel condensation of carbonyl compounds with 3,5-pyrazolidinedione and the cyclization of substituted malonic acid hydrazides. researchgate.net These methods have been employed to produce a range of derivatives, such as 4-arylidene and 4-arylazo compounds. nih.govresearchgate.net Furthermore, the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives from starting materials like substituted benzoic acids demonstrates the adaptability of synthetic routes to achieve specific structural goals. jscimedcentral.comjscimedcentral.com The integration of the pyrazolidinedione scaffold with other heterocyclic systems, such as benzimidazole (B57391), has also been a fruitful area of research, yielding compounds with unique chemical properties. researchgate.net These novel scaffolds are essential for exploring new structure-activity relationships (SAR) and identifying lead compounds for further investigation. jscimedcentral.comjscimedcentral.comyoutube.com

Table 1: Examples of Novel Pyrazolidinedione Scaffolds and Synthetic Approaches

| Scaffold/Derivative Type | Synthetic Precursors/Method | Key Features | Reference |

|---|---|---|---|

| 4-Arylidene-1,2-diphenyl-3,5-pyrazolidinediones | Knoevenagel condensation | Introduces an arylidene group at the 4-position, serving as a precursor for further modifications like epoxidation. | nih.govresearchgate.net |

| Substituted 1,2-diaryl-pyrazolidine-3,5-diones | Starting from 4-substituted benzoic acids via ester and hydrazide intermediates. | Allows for systematic variation of substituents on the aryl rings to probe SAR. | jscimedcentral.comjscimedcentral.com |

| Pyrazolidine-3,5-dione Substituted Benzimidazoles | Condensation of o-phenylene diamine with chloroacetic acid, followed by reaction with phenylhydrazines and diethyl malonate. | Combines two biologically active heterocyclic motifs into a single molecule. | researchgate.net |

| Mannich Bases of Pyrazolidine-3,5-dione | Mannich reaction involving pyrazolidinedione derivatives, formaldehyde (B43269), and an amine. | Adds an aminomethyl group, often enhancing solubility and allowing for further functionalization. | researchgate.netsemanticscholar.org |

Integration of Pyrazolidinediones in Hybrid Molecules and Complex Heterocyclic Systems

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. rsc.org This approach aims to develop compounds with multimodal activity or to enhance the potency and selectivity for a specific biological target. The pyrazolidinedione ring has proven to be an excellent component for such molecular hybridization. nih.gov

Researchers have successfully synthesized hybrids of pyrazolidinedione with other heterocyclic systems known for their biological relevance, such as benzothiazole (B30560) and thiazolidine. nih.govresearchgate.netnih.gov For instance, benzothiazole-pyrazolidinedione hybrids have been investigated as potential antidiabetic agents, targeting receptors like PPARγ. nih.govresearchgate.net The rationale behind this design is to merge the structural features of both moieties to achieve synergistic interactions with the biological target. nih.gov Similarly, the combination of pyrazolidinedione with other nitrogen-containing heterocycles like pyrazole (B372694), pyridazine, and tetrazole is being explored to create complex systems with novel pharmacological profiles. rsc.orgnih.govmdpi.com This integration strategy opens up vast possibilities for developing next-generation therapeutic agents by leveraging the established activities of different heterocyclic scaffolds. nih.govnih.gov

Table 2: Research on Pyrazolidinedione-Based Hybrid Molecules

| Hybrid System | Combined Pharmacophores | Potential Research Area | Reference |

|---|---|---|---|

| Benzothiazole-Pyrazolidinedione Hybrids | Benzothiazole and Pyrazolidinedione | Anti-hyperglycemic agents (targeting PPARγ) | nih.govresearchgate.net |

| Pyrazole-Thiazolidine-Pyrazolidinedione Hybrids | Pyrazole/Pyrazoline and Thiazolidine | Development of compounds with diverse biological activities. | nih.gov |

| Pyrazole-Pyridazine Hybrids | Pyrazole and Pyridazine | Anti-inflammatory agents (targeting COX-2) | rsc.org |

| Quinolinone-Pyrazolidinedione Hybrids | Quinolinone and Pyrazolidinedione | Analgesic and anti-inflammatory research. | researchgate.net |

Advanced Computational Approaches in Pyrazolidinedione Discovery

The integration of computational chemistry into the research and development pipeline has significantly accelerated the discovery of novel compounds. nih.govnih.gov For pyrazolidinedione derivatives, in silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations are becoming indispensable tools. researchgate.netnih.govnih.gov

Molecular docking studies allow researchers to predict and analyze the binding interactions between pyrazolidinedione derivatives and the active sites of biological targets like enzymes and receptors. nih.govnih.gov This provides crucial insights into the mechanism of action and helps in the rational design of more potent and selective molecules. nih.govresearchgate.net For example, docking studies have been used to understand how benzothiazole-pyrazolidinedione hybrids interact with the PPARγ protein. nih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for newly designed analogs. nih.gov These computational approaches not only save time and resources by prioritizing the synthesis of the most promising candidates but also provide a deeper understanding of the molecular features essential for biological activity. nih.govmdpi.com

Table 3: Application of Computational Methods in Pyrazolidinedione Research

| Computational Technique | Purpose in Pyrazolidinedione Research | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | To predict binding modes and affinities of ligands to a target protein's active site. | Analyzing interactions of benzothiazole-pyrazolidinedione hybrids with the PPARγ binding site. | nih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structures with biological activities and predict the potency of new analogs. | Developing models to identify key molecular descriptors for the cytotoxic effect of novel pyrazole analogs. | nih.gov |

| Density Functional Theory (DFT) Calculations | To understand the electronic properties and geometry of molecules. | Acquiring theoretical data to align with experimental FT-IR results for synthesized pyrazolidinedione derivatives. | researchgate.net |

| In Silico ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. | Screening designed pyrazole-fused benzimidazole derivatives for drug-likeness properties. | nih.gov |

Exploration of New Biological Targets and Mechanistic Insights for Research

While the anti-inflammatory properties of early pyrazolidinediones are well-documented, current research is actively exploring a much broader range of biological targets. researchgate.netresearchgate.net The structural versatility of the pyrazolidinedione scaffold makes it a privileged structure in medicinal chemistry, capable of interacting with a wide array of proteins. pharmacy180.comnih.gov

Emerging research has identified several new potential targets for pyrazolidinedione derivatives. These include enzymes such as Cyclin-Dependent Kinases (CDKs) and PIM-1 kinase, which are crucial in cancer cell cycle regulation, positioning these compounds as potential anticancer agents. researchgate.netnih.govnih.govnih.gov Nuclear receptors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Farnesoid X receptor are being investigated for applications in metabolic diseases. nih.govresearchgate.net Additionally, the vast therapeutic potential of pyrazoline and pyrazole derivatives, in general, includes activities such as antimicrobial, antidepressant, and cannabinoid CB1 receptor antagonism, suggesting that pyrazolidinedione-based compounds could be developed for a multitude of research applications beyond inflammation. nih.govscispace.commdpi.com Elucidating the precise mechanisms of action and identifying novel molecular targets remain key priorities for future research in this field. researchgate.net

Table 4: Novel Biological Targets for Pyrazolidinedione Derivatives Under Investigation

| Biological Target | Associated Research Area | Significance of Target | Reference |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Metabolic Diseases (e.g., Diabetes) | A key regulator of glucose metabolism and adipogenesis. | nih.govresearchgate.netresearchgate.net |

| Cyclin-Dependent Kinases (e.g., CDK2, CDK9) | Oncology | Essential enzymes for cell cycle progression; their inhibition can halt cancer cell proliferation. | researchgate.netresearchgate.netnih.govmdpi.com |

| PIM-1 Kinase | Oncology (e.g., Breast Cancer) | A proto-oncogene involved in cell survival and proliferation. | nih.gov |

| Cannabinoid CB1 Receptor | Neurological and Metabolic Disorders | Part of the endocannabinoid system, involved in regulating appetite, pain, and mood. | nih.govscispace.com |

| Pancreatic Lipase (PL) | Obesity Research | A key enzyme in the digestion of dietary fats. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.